molecular formula C7H3ClF3NO2S B6291315 3-Chloro-4-(trifluoromethylthio)nitrobenzene CAS No. 450-97-5

3-Chloro-4-(trifluoromethylthio)nitrobenzene

Cat. No.: B6291315
CAS No.: 450-97-5
M. Wt: 257.62 g/mol
InChI Key: HMFSRYFVJASTLX-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethylthio)nitrobenzene is a chemical compound with the molecular formula C7H3ClF3NO2S. It is characterized by the presence of a chloro group, a trifluoromethylthio group, and a nitro group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethylthio)nitrobenzene typically involves the nitration of 3-chloro-4-(trifluoromethylthio)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure safety and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration reactors. The process is optimized for high efficiency and safety, with continuous monitoring of reaction parameters. The use of advanced microreactor technology has been explored to improve the efficiency and safety of the nitration process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethylthio)nitrobenzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Major Products Formed

    Reduction: 3-Chloro-4-(trifluoromethylthio)aniline

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: 3-Chloro-4-(trifluoromethylsulfinyl)nitrobenzene or 3-Chloro-4-(trifluoromethylsulfonyl)nitrobenzene

Scientific Research Applications

3-Chloro-4-(trifluoromethylthio)nitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethylthio)nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethylthio group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. These interactions can lead to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoronitrobenzene
  • 3-Chloro-4-(trifluoromethyl)nitrobenzene
  • 3-Chloro-4-(methylthio)nitrobenzene

Uniqueness

3-Chloro-4-(trifluoromethylthio)nitrobenzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-chloro-4-nitro-1-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2S/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFSRYFVJASTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230968
Record name 2-Chloro-4-nitro-1-[(trifluoromethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450-97-5
Record name 2-Chloro-4-nitro-1-[(trifluoromethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=450-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-nitro-1-[(trifluoromethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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